molecular formula C18H18N2O2S B2817783 2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide CAS No. 878117-64-7

2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide

Cat. No.: B2817783
CAS No.: 878117-64-7
M. Wt: 326.41
InChI Key: LJSMJVLXBFLTHU-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound.

    Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(5-(4-methylbenzyl)thiazol-2-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can

Properties

IUPAC Name

2,5-dimethyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-4-6-14(7-5-11)9-15-10-19-18(23-15)20-17(21)16-8-12(2)22-13(16)3/h4-8,10H,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMJVLXBFLTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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